4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a bromine atom at the fourth position, a cyclopentyl group at the first position, and an ethoxymethyl group at the fifth position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Cyclopentyl group attachment: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide and a base such as potassium carbonate.
Ethoxymethyl group attachment: The ethoxymethyl group can be introduced through an alkylation reaction using ethoxymethyl chloride and a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
4-Bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
- 4-Bromo-1-cyclopentyl-5-methoxy-1H-pyrazole
- 4-Bromo-1-cyclopentyl-5-methyl-1H-pyrazole
- 4-Bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxymethyl vs. methoxy or methyl) at the fifth position of the pyrazole ring.
- Chemical Properties: Variations in solubility, reactivity, and stability due to different substituents.
- Biological Activities: Differences in biological activities and potential therapeutic applications based on the nature of the substituents.
Properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(ethoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-13-14(11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVESDTVBUKCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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